Cas no 1807005-80-6 (2-Bromo-4-fluoro-6-hydroxybenzonitrile)

2-Bromo-4-fluoro-6-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-fluoro-6-hydroxybenzonitrile
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- インチ: 1S/C7H3BrFNO/c8-6-1-4(9)2-7(11)5(6)3-10/h1-2,11H
- InChIKey: QCOGDOFOGACQIB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1C#N)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 44
2-Bromo-4-fluoro-6-hydroxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013025655-500mg |
2-Bromo-4-fluoro-6-hydroxybenzonitrile |
1807005-80-6 | 97% | 500mg |
798.70 USD | 2021-06-24 | |
Alichem | A013025655-1g |
2-Bromo-4-fluoro-6-hydroxybenzonitrile |
1807005-80-6 | 97% | 1g |
1,504.90 USD | 2021-06-24 | |
Alichem | A013025655-250mg |
2-Bromo-4-fluoro-6-hydroxybenzonitrile |
1807005-80-6 | 97% | 250mg |
470.40 USD | 2021-06-24 |
2-Bromo-4-fluoro-6-hydroxybenzonitrile 関連文献
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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2-Bromo-4-fluoro-6-hydroxybenzonitrileに関する追加情報
Introduction to 2-Bromo-4-fluoro-6-hydroxybenzonitrile (CAS No. 1807005-80-6)
2-Bromo-4-fluoro-6-hydroxybenzonitrile is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. With the CAS number 1807005-80-6, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzonitrile backbone, make it a valuable building block for further chemical modifications.
The increasing demand for innovative drug candidates has positioned 2-bromo-4-fluoro-6-hydroxybenzonitrile as a key player in medicinal chemistry. Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic applications. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, which are fundamental in constructing complex molecular architectures.
In recent years, the compound has been extensively studied for its role in the development of small-molecule inhibitors targeting various diseases. For instance, studies have highlighted its significance in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The hydroxyl group on the benzonitrile ring provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
The fluorine atom in 2-bromo-4-fluoro-6-hydroxybenzonitrile contributes to the compound's metabolic stability and bioavailability, making it an attractive scaffold for drug design. This feature has been particularly exploited in the development of antiviral and antibacterial agents. Additionally, the bromine substituent allows for selective modifications via palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are widely used in pharmaceutical synthesis.
Advances in computational chemistry have further facilitated the exploration of 2-bromo-4-fluoro-6-hydroxybenzonitrile's potential. Molecular modeling studies have revealed its binding interactions with biological targets, providing insights into its mechanism of action. These findings have guided the optimization of lead compounds towards higher efficacy and lower toxicity profiles.
The agrochemical sector has also benefited from the use of this compound. Its derivatives have shown promising activity against pests and pathogens, contributing to the development of next-generation pesticides. The combination of bromine and fluorine atoms enhances the compound's ability to interact with biological systems, making it an effective component in crop protection formulations.
The synthesis of 2-bromo-4-fluoro-6-hydroxybenzonitrile involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors, researchers can introduce the necessary functional groups through carefully controlled reactions. This accessibility makes it an attractive choice for both academic and industrial laboratories.
In conclusion, 2-bromo-4-fluoro-6-hydroxybenzonitrile (CAS No. 1807005-80-6) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical modifications, making it indispensable in drug discovery and crop protection research. As our understanding of its properties continues to evolve, so too will its role in developing innovative solutions to global health challenges.
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